3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one
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Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one is a heterocyclic compound featuring a cyclobutanone ring fused with a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of iodine as a catalyst and solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different properties and applications.
1,3,4-Thiadiazole: Similar in structure but contains sulfur instead of oxygen, leading to different chemical behavior and applications.
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, particularly where specific reactivity or stability is required.
Properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-8-9-7(11-4)5-2-6(10)3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYADWGCHVZCTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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